![molecular formula C14H15ClN2OS B6897660 4-[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B6897660.png)
4-[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl]morpholine is a heterocyclic compound that contains a thiazole ring and a morpholine ring. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 2-chlorophenyl group enhances its biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl]morpholine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Attachment of the Morpholine Ring: The thiazole intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as palladium, under reflux conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl]morpholine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with cell signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl]morpholine is unique due to the presence of the 2-chlorophenyl group, which enhances its biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c15-12-4-2-1-3-11(12)13-10-19-14(16-13)9-17-5-7-18-8-6-17/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGBHEDAMDDQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=CS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bicyclo[2.2.1]hept-5-enyl-(2-methylazepan-1-yl)methanone](/img/structure/B6897585.png)
![(8-chloro-3,4-dihydro-2H-quinolin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B6897587.png)
![(5,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B6897588.png)
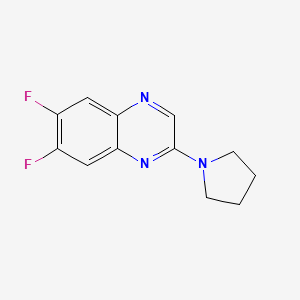
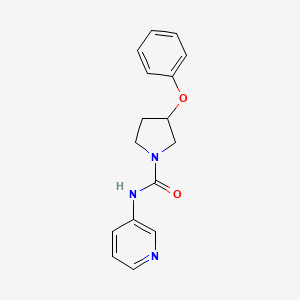
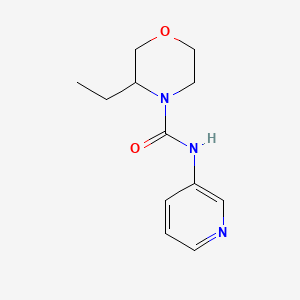
![Cyclopropyl-[2-(4-ethylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B6897626.png)
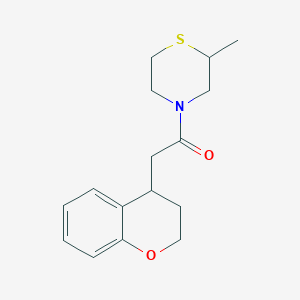
![N-[2-chloro-5-(methylsulfanylmethyl)phenyl]acetamide](/img/structure/B6897633.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B6897646.png)
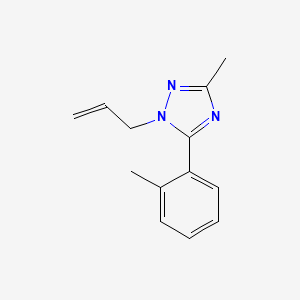
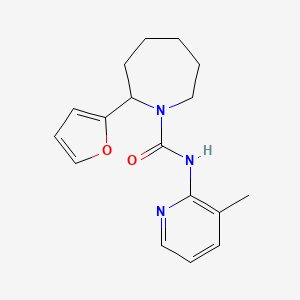
![2-Bicyclo[2.2.1]heptanyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6897670.png)
![Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6897676.png)
